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Compound of Interest

Compound Name: Paroxol Methanesulfonate

CAS No.: 608521-21-7

Cat. No.: B589618

Get Quote

Part 1: Introduction & Strategic Utility
Executive Summary
Paroxol Methanesulfonate (the mesylate salt of trans-(-)-paroxol) is a critical pharmacological

probe and intermediate used in the structural and functional characterization of the Serotonin

Transporter (SERT). While often overshadowed by its derivative, Paroxetine (a potent SSRI),

Paroxol represents the "core" pharmacophore—the hydroxymethyl piperidine scaffold lacking

the specific 3,4-methylenedioxyphenoxymethyl ether tail.

In SERT studies, Paroxol Methanesulfonate serves two primary functions:

Structure-Activity Relationship (SAR) Probe: It is used to quantify the thermodynamic

contribution of the aromatic ether side chain to high-affinity binding. By comparing the

of Paroxol vs. Paroxetine, researchers map the energetics of the S2 (allosteric/vestibular)
binding pocket.

Impurity & Metabolite Profiling: As a biologically active intermediate in Paroxetine synthesis

and a potential metabolite, its specific affinity and functional inhibition profile must be
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characterized to ensure assay specificity and drug purity.

Chemical Context & Nomenclature
Compound: Paroxol Methanesulfonate[1][2][3]

Chemical Identity:trans-(-)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine

methanesulfonate (salt form varies; often N-methylated in early synthesis steps).

Role: Precursor to Paroxetine; Low-to-moderate affinity SERT inhibitor.

Key Distinction: Unlike Paroxetine, Paroxol lacks the bulky hydrophobic tail, making it a tool

for probing the "core" substrate recognition site versus the "extended" inhibitor binding site.

Part 2: Mechanism of Action & Binding Topography
To understand the utility of Paroxol, one must visualize the SERT binding pocket. Paroxetine

binds with nanomolar affinity (

nM) because it occupies both the central substrate site (S1) and the extracellular vestibule
(S2). Paroxol, lacking the tail, occupies primarily the S1 site.
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Caption: Comparative binding topology showing Paroxol occupying only the S1 core, while

Paroxetine engages both S1 and S2 sites.

Part 3: Experimental Protocols
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Protocol A: Stock Solution Preparation
The methanesulfonate salt improves the aqueous solubility of Paroxol, which is otherwise a

lipophilic alcohol.

Reagents:

Paroxol Methanesulfonate (Solid, >98% purity).

DMSO (Dimethyl sulfoxide), anhydrous.

Assay Buffer (Tris-HCl or HEPES based).

Procedure:

Weighing: Weigh 10 mg of Paroxol Methanesulfonate into a sterile microcentrifuge tube.

Primary Stock (10 mM): Dissolve in 100% DMSO. Vortex for 30 seconds.

Note: Methanesulfonate salts are hygroscopic. Store desicated at -20°C.

Working Stock (100 µM): Dilute the Primary Stock 1:100 in Assay Buffer immediately prior to

use.

Validation: Ensure final DMSO concentration in the assay is <0.1% to prevent non-specific

membrane perturbation.

Protocol B: Competitive Radioligand Binding Assay
This protocol determines the affinity (

) of Paroxol for SERT by displacing a known high-affinity radioligand (e.g., [³H]-Paroxetine or
[³H]-Citalopram).

Objective: Quantify the shift in affinity caused by the absence of the benzodioxole ring.

Materials:

Source Tissue: Rat cortical membranes or HEK-293 cells stably expressing hSERT.
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Radioligand: [³H]-Paroxetine (Specific Activity ~80 Ci/mmol).

Competitor: Paroxol Methanesulfonate (10⁻⁹ M to 10⁻⁴ M).

Non-Specific Control: Fluoxetine (10 µM).

Workflow:

Membrane Prep: Thaw hSERT membranes and homogenize in binding buffer (50 mM Tris-

HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Plate Setup (96-well):

Total Binding: 25 µL Buffer + 25 µL [³H]-Ligand + 150 µL Membranes.

Non-Specific Binding (NSB): 25 µL Fluoxetine + 25 µL [³H]-Ligand + 150 µL Membranes.

Experimental: 25 µL Paroxol (varying conc.) + 25 µL [³H]-Ligand + 150 µL Membranes.

Incubation: Incubate at 25°C for 60 minutes. Equilibrium is critical; Paroxol has faster off-

rates than Paroxetine.

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI)

using a cell harvester.

Wash: Wash 3x with ice-cold buffer.

Detection: Add liquid scintillation cocktail and count (CPM).

Data Analysis: Calculate

using non-linear regression (One-site competition model). Convert to

using the Cheng-Prusoff equation:

Expected Result: Paroxol

is typically in the high nanomolar to low micromolar range (e.g., 100–500 nM), compared to
Paroxetine (~0.1 nM).
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Protocol C: Functional Uptake Inhibition (Fluorescent)
To verify that Paroxol is a competitive inhibitor and not a substrate or silent binder.

Workflow:

Seeding: Plate hSERT-expressing cells in black-walled 96-well plates (50,000 cells/well).

Dye Loading: Use a fluorescent neurotransmitter mimic (e.g., IDT307 or ASP+).

Pre-incubation: Add Paroxol Methanesulfonate (serial dilutions) for 15 mins.

Uptake Initiation: Add fluorescent substrate. Read kinetics immediately on a plate reader

(Ex/Em specific to dye).

Result: Paroxol should dose-dependently reduce the slope of fluorescence uptake.

Part 4: Data Interpretation & Troubleshooting
Comparative Potency Table
Use this table to benchmark your experimental results.

Compound
Molecular
Feature

SERT Binding
(

)

Functional
IC50

Role in Assay

Paroxetine
Full Scaffold +

Ether Tail
~0.08 - 0.3 nM ~0.5 nM

Positive Control

(High Affinity)

Paroxol
Core Scaffold

(Alcohol)
50 - 500 nM ~1.0 µM

Structural Probe

/ Intermediate

N-Methyl Paroxol
Methylated

Amine
~200 nM ~2.5 µM

Metabolite

Standard

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Solubility
Paroxol free base used instead

of Mesylate salt.

Ensure the reagent is the

Methanesulfonate salt. If not,

acidify slightly with

methanesulfonic acid during

stock prep.

High Non-Specific Binding
Lipophilic nature of the

fluorophenyl group.

Increase BSA (0.1%) in buffer

or use GF/B filters soaked in

0.5% PEI.

No Displacement
Degradation of Paroxol

(oxidation of alcohol).

Prepare fresh stocks. Paroxol

is sensitive to oxidation to the

aldehyde/acid over long

storage.

Part 5: Workflow Visualization
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Caption: Step-by-step workflow for the competitive radioligand binding assay.
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(Note: Paroxol acts as a distinct pharmacological entity from Paroxetine. Ensure correct CAS

registry identification when ordering: Paroxol [CAS: 105812-81-5 for free base] vs Paroxetine

[CAS: 61869-08-7].)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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